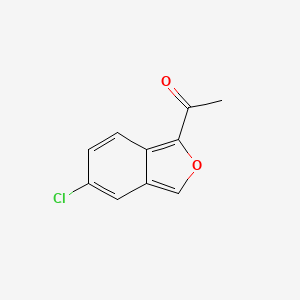
1-(5-Chloro-2-benzofuran-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-chloro-2-benzofuranyl)- typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including Ethanone, 1-(5-chloro-2-benzofuranyl)-, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-chloro-2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethanone, 1-(5-chloro-2-benzofuranyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-chloro-2-benzofuranyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran:
5-Bromo-2-benzofuranyl methyl ketone: Similar in structure but with a bromine substituent instead of chlorine.
Uniqueness
Ethanone, 1-(5-chloro-2-benzofuranyl)- is unique due to its specific chlorine substituent, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s antimicrobial and anticancer properties compared to its unsubstituted or differently substituted analogs .
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
1-(5-chloro-2-benzofuran-1-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-9-3-2-8(11)4-7(9)5-13-10/h2-5H,1H3 |
InChI Key |
FOEUCVJPSDKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CC2=CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















